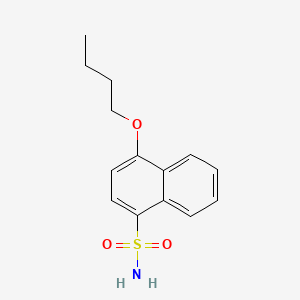

4-Butoxynaphthalenesulfonamide

Beschreibung

4-Butoxynaphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with a butoxy group at the 4-position and a sulfonamide functional group. This compound belongs to a class of aromatic sulfonamides, which are widely studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Eigenschaften

CAS-Nummer |

1096960-64-3 |

|---|---|

Molekularformel |

C14H17NO3S |

Molekulargewicht |

279.36g/mol |

IUPAC-Name |

4-butoxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C14H17NO3S/c1-2-3-10-18-13-8-9-14(19(15,16)17)12-7-5-4-6-11(12)13/h4-9H,2-3,10H2,1H3,(H2,15,16,17) |

InChI-Schlüssel |

UIWVUICJMUWNGR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxynaphthalenesulfonamide typically involves the reaction of 4-butoxynaphthalene with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, higher yields, and reduced waste generation. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Butoxynaphthalenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Butoxynaphthalenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-Butoxynaphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial enzyme dihydropteroate synthetase, preventing the synthesis of folic acid .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-Butoxynaphthalenesulfonamide with structurally related compounds, highlighting key differences in substituents and functional groups:

*Calculated based on molecular formula (C₁₄H₁₇NO₃S).

Physicochemical Properties

- Lipophilicity: The butoxy group in this compound likely increases its logP value compared to analogs with smaller alkoxy groups (e.g., methoxy in ) or polar substituents (e.g., amino/hydroxy in ).

- Solubility: Sulfonamides generally exhibit moderate aqueous solubility due to hydrogen-bonding capacity. However, the butoxy group may reduce solubility relative to sulfonic acids (e.g., 4-Amino-3-hydroxy-1-naphthalenesulfonic acid, which is sparingly soluble ).

- Stereochemical Stability : Unlike the chiral sulfonamide in , this compound lacks a stereocenter, simplifying synthesis and purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.